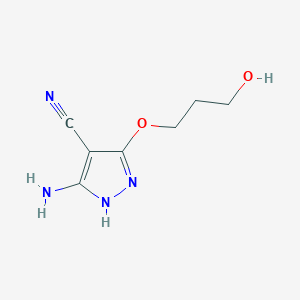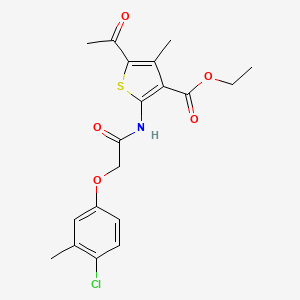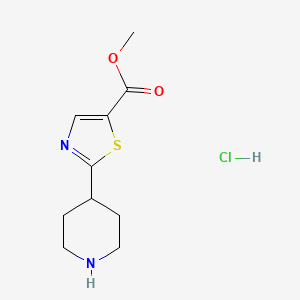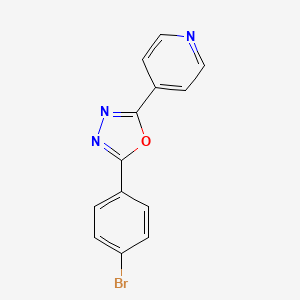
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C7H12N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a suitable pyrazole derivative, followed by the introduction of a cyano group at the 4-position of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 5-amino-3-(3-oxopropoxy)-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-amino-3-(3-aminopropoxy)-1H-pyrazole-4-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxamide
- 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group at the 4-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-4-5-6(9)10-11-7(5)13-3-1-2-12/h12H,1-3H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPKHLHRUZEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COC1=NNC(=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2544802.png)
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B2544803.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2544805.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2544807.png)
![1-[4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2544808.png)
![methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate](/img/structure/B2544810.png)
![N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)
![2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2544812.png)

![2-chloro-N-[2-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2544817.png)
![5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2544818.png)
![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2544821.png)
